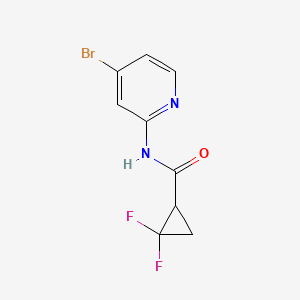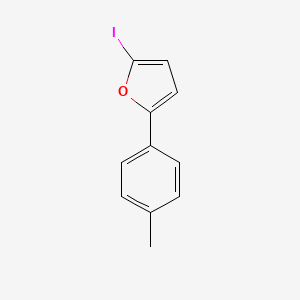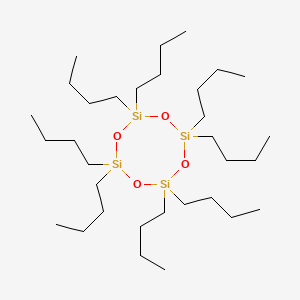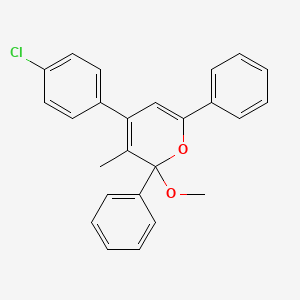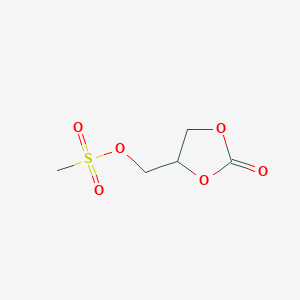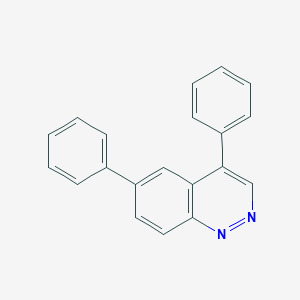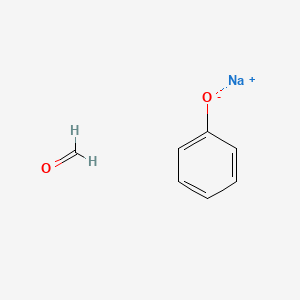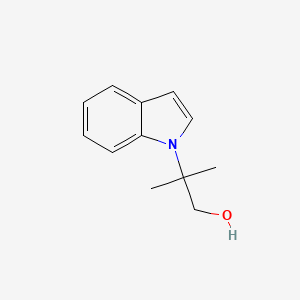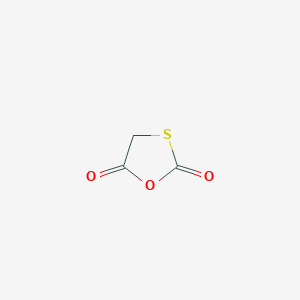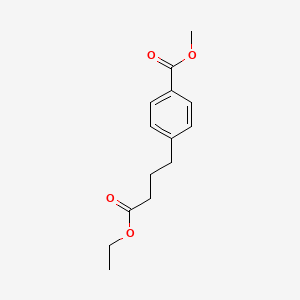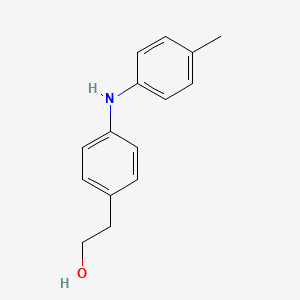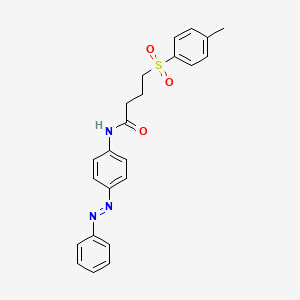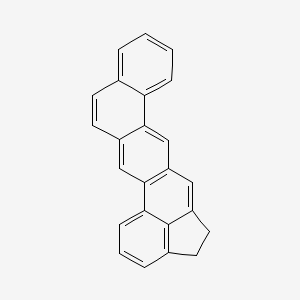
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- is a polycyclic aromatic hydrocarbon with the molecular formula C24H16. This compound is part of a larger class of chemicals known for their complex ring structures and significant roles in various chemical processes .
Métodos De Preparación
The synthesis of Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production often leverages high-temperature reactions and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to simpler hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic rings.
Aplicaciones Científicas De Investigación
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- has several applications in scientific research:
Chemistry: It is used as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological molecules helps understand its potential effects on living organisms.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor in various chemical syntheses.
Mecanismo De Acción
The mechanism by which Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- can be compared with other polycyclic aromatic hydrocarbons such as:
Phenanthrene: Similar in structure but differs in the arrangement of its rings.
Anthracene: Another polycyclic aromatic hydrocarbon with distinct chemical properties.
Benzo[a]pyrene: Known for its carcinogenic properties, highlighting the importance of structural differences in biological activity.
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- stands out due to its unique ring structure and the specific reactions it undergoes, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
7258-91-5 |
|---|---|
Fórmula molecular |
C24H16 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
hexacyclo[15.6.1.02,15.04,13.07,12.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene |
InChI |
InChI=1S/C24H16/c1-2-6-20-15(4-1)8-10-17-13-23-19(14-22(17)20)12-18-11-9-16-5-3-7-21(23)24(16)18/h1-8,10,12-14H,9,11H2 |
Clave InChI |
FIEFWFHQVMTKCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=C4C=CC5=CC=CC=C5C4=C3)C6=CC=CC1=C26 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14132080.png)
